Ribósido de zeatina

Descripción general

Descripción

El Ribósido de trans-Zeatina es un tipo de citoquinina, una clase de hormonas vegetales que desempeñan un papel crucial en la promoción de la división celular, el crecimiento de los brotes y la inhibición de la formación de raíces. Es un derivado de la zeatina, que se presenta en dos isómeros: trans-zeatina y cis-zeatina. El Ribósido de trans-Zeatina se considera la forma más activa y participa en varios procesos de desarrollo y respuestas ambientales en las plantas .

Aplicaciones Científicas De Investigación

Agricultural Applications

1.1 Plant Growth Regulation

Zeatin riboside is primarily known for its role in regulating plant growth and development. It influences several physiological processes, including cell division, shoot and root development, and leaf expansion. Studies have shown that ZR can enhance the growth of various crops:

- Banana (Musa AAA Simmonds) : Research demonstrated that the application of trans-zeatin riboside significantly improved growth parameters such as plant height, leaf number, and biomass accumulation in banana plants during their juvenile phase .

- Root Development : ZR has been shown to inhibit adventitious root formation at certain concentrations, indicating its dual role in promoting or inhibiting growth depending on the application context .

1.2 Stress Resistance

Zeatin riboside enhances plant resistance to abiotic stresses such as drought and salinity. It helps mitigate the adverse effects of these stresses by promoting root development and improving water retention capabilities .

Biotechnological Applications

2.1 Tissue Culture

ZR is extensively used in plant tissue culture to promote shoot regeneration and organogenesis. Its inclusion in culture media has been shown to increase the efficiency of micropropagation techniques for various species:

- Citrus Species : The addition of ZR to the culture medium improved shoot proliferation rates in citrus tissue cultures, leading to higher yields of plantlets for commercial propagation .

2.2 Genetic Engineering

In genetic engineering, zeatin riboside is utilized to enhance the expression of transgenes in genetically modified plants. By modifying cytokinin levels through ZR application, researchers can improve transformation efficiency and plant regeneration rates .

Medicinal Applications

3.1 Antioxidant Properties

Recent studies have highlighted the antioxidant properties of zeatin riboside, suggesting its potential use in pharmaceuticals and nutraceuticals. Its ability to scavenge free radicals may contribute to health benefits, including anti-inflammatory effects .

3.2 Cancer Research

Preliminary research indicates that zeatin riboside may possess anticancer properties, warranting further investigation into its mechanisms and potential therapeutic applications. The compound's influence on cell signaling pathways involved in cancer progression is an area of active research .

Table 1: Summary of Zeatin Riboside Applications

Case Studies

Case Study 1: Effects on Banana Growth

A study conducted on banana plants showed that applying trans-zeatin riboside at specific concentrations resulted in significant improvements in growth metrics compared to control groups. The researchers observed enhanced shoot elongation and leaf expansion, attributing these effects to ZR's role as a cytokinin promoting cell division and differentiation.

Case Study 2: Stress Response Mechanisms

In another study focusing on the stress response mechanisms of plants treated with zeatin riboside, researchers found that ZR-treated plants exhibited lower levels of oxidative stress markers under drought conditions compared to untreated controls. This suggests that ZR not only promotes growth but also enhances resilience against environmental stressors.

Mecanismo De Acción

El Ribósido de trans-Zeatina ejerce sus efectos uniéndose a receptores de citoquininas específicos en las células vegetales. Esta unión activa una cascada de señalización que conduce a la expresión de genes involucrados en la división celular, el crecimiento de los brotes y la inhibición de la formación de raíces. Los objetivos moleculares incluyen receptores de citoquininas como CRE1/AHK4, que forman parte del sistema de señalización de dos componentes en las plantas .

Análisis Bioquímico

Biochemical Properties

Zeatin riboside interacts with various enzymes, proteins, and other biomolecules. It is involved in promoting cell division, stimulating stem bud proliferation, inhibiting root formation, delaying leaf senescence, and activating gene expression and metabolic activity . It also plays a role in increasing enzymatic activity such as nitrogenase, protease, phosphatase, cellulose, and lipase activity within the soil ecosystem and nutrient availability for plants .

Cellular Effects

Zeatin riboside has significant effects on various types of cells and cellular processes. It influences cell function by promoting cell division and differentiation . It also plays a role in organogenesis, where it has been found to be very effective for plant growth promotion and to increase enzymatic activities under drought stress conditions .

Molecular Mechanism

The mechanism of action of Zeatin riboside involves its binding interactions with biomolecules and changes in gene expression. It is synthesized from an isopentenyl donor, dimethylallyl diphosphate (DMAPP), and AMP, ADP, or ATP by isopentenyltransferases . The metabolic fate of Zeatin riboside differs depending on the organism, with different metabolic pathways observed in oat and tobacco .

Temporal Effects in Laboratory Settings

The effects of Zeatin riboside change over time in laboratory settings. It has been observed that the levels of the two zeatin isomers can differ significantly during the lifespan of the plant, with Zeatin riboside prevalent in the developmental stages associated with limited growth .

Metabolic Pathways

Zeatin riboside is involved in the cytokinin biosynthesis pathway. It is synthesized from an isopentenyl donor, dimethylallyl diphosphate (DMAPP), and AMP, ADP, or ATP by isopentenyltransferases .

Transport and Distribution

Zeatin riboside is transported and distributed within cells and tissues. It is a major long-distance signaling form in xylem vessels and its action depends on metabolic conversion via the LONELY GUY enzyme in proximity to the site of action .

Subcellular Localization

The subcellular localization of Zeatin riboside is influenced by its farnesylation. Farnesylation of Zeatin riboside appears to direct most of the protein to the nucleus, while the nonfarnesylated protein is located in the plastids .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

El Ribósido de trans-Zeatina se puede sintetizar mediante varios métodos. Un enfoque común implica la conversión enzimática de trans-zeatina a ribósido de trans-zeatina a través de la vía de salvamento de purinas. Este proceso normalmente requiere enzimas específicas como la adenosina quinasa y la ribósido fosforilasa de citoquinina .

Métodos de producción industrial

En entornos industriales, el ribósido de trans-zeatina a menudo se produce a través de métodos biotecnológicos que involucran la fermentación microbiana. Este método aprovecha los microorganismos genéticamente modificados para producir el compuesto en grandes cantidades. El proceso de fermentación es seguido por pasos de extracción y purificación para obtener el producto final .

Análisis De Reacciones Químicas

Tipos de reacciones

El Ribósido de trans-Zeatina experimenta varias reacciones químicas, que incluyen:

Oxidación: Esta reacción implica la conversión del ribósido de trans-zeatina a su forma oxidada, lo que puede afectar su actividad biológica.

Reducción: Las reacciones de reducción pueden convertir el ribósido de trans-zeatina de nuevo a su forma activa desde su estado oxidado.

Reactivos y condiciones comunes

Oxidación: Los agentes oxidantes comunes incluyen el peróxido de hidrógeno y el permanganato de potasio.

Reducción: Los agentes reductores como el borohidruro de sodio y el hidruro de aluminio y litio se utilizan a menudo.

Sustitución: Se pueden utilizar varios nucleófilos y electrófilos en condiciones específicas para lograr reacciones de sustitución.

Principales productos formados

Los principales productos formados a partir de estas reacciones incluyen formas oxidadas y reducidas del ribósido de trans-zeatina, así como derivados sustituidos con actividades biológicas alteradas .

Comparación Con Compuestos Similares

Compuestos similares

Ribósido de cis-Zeatina: Otro isómero del ribósido de zeatina, que tiene un impacto biológico más débil en comparación con el ribósido de trans-zeatina.

N6-(Δ2-isopentenil) adenina (iP): Una citoquinina con funciones similares pero diferentes propiedades estructurales.

Ribósido de dihidrozeatina: Una forma hidrogenada del this compound con actividades biológicas distintas.

Unicidad

El Ribósido de trans-Zeatina es único debido a su alta actividad biológica y su papel como la principal forma de señalización a larga distancia en los vasos del xilema. Es más eficaz en la regulación de varios procesos de crecimiento y desarrollo en las plantas en comparación con su isómero cis y otros derivados de citoquininas .

Propiedades

Número CAS |

6025-53-2 |

|---|---|

Fórmula molecular |

C15H21N5O5 |

Peso molecular |

351.36 g/mol |

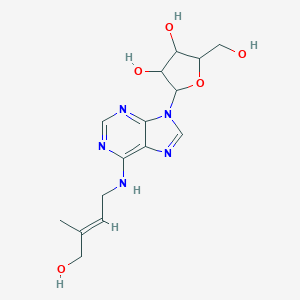

Nombre IUPAC |

2-(hydroxymethyl)-5-[6-[[(E)-4-hydroxy-3-methylbut-2-enyl]amino]purin-9-yl]oxolane-3,4-diol |

InChI |

InChI=1S/C15H21N5O5/c1-8(4-21)2-3-16-13-10-14(18-6-17-13)20(7-19-10)15-12(24)11(23)9(5-22)25-15/h2,6-7,9,11-12,15,21-24H,3-5H2,1H3,(H,16,17,18)/b8-2+ |

Clave InChI |

GOSWTRUMMSCNCW-KRXBUXKQSA-N |

SMILES |

CC(=CCNC1=C2C(=NC=N1)N(C=N2)C3C(C(C(O3)CO)O)O)CO |

SMILES isomérico |

C/C(=C\CNC1=C2C(=NC=N1)N(C=N2)C3C(C(C(O3)CO)O)O)/CO |

SMILES canónico |

CC(=CCNC1=C2C(=NC=N1)N(C=N2)C3C(C(C(O3)CO)O)O)CO |

melting_point |

180 - 182 °C |

Key on ui other cas no. |

28542-78-1 |

Descripción física |

Solid |

Sinónimos |

N-(4-hydroxy-3-methyl-2-butenyl)adenosine ribosylzeatin zeatin riboside zeatin riboside, (cis-(Z))-isomer zeatin riboside, (E)-isome |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are zeatin riboside and its primary function in plants?

A1: Zeatin riboside is a naturally occurring cytokinin, a class of plant hormones that play a crucial role in various growth and developmental processes. [] Its primary function is to promote cell division in plant roots and shoots. []

Q2: What other cytokinins are found alongside zeatin riboside in plants?

A2: Plants contain a diverse range of cytokinins in addition to zeatin riboside. These include zeatin, dihydrozeatin, dihydrozeatin riboside, isopentenyladenine, isopentenyladenosine, and various conjugated forms like glucosides and nucleotides. [, , , , , , , , , ]

Q3: How do the levels of zeatin riboside and other cytokinins change during leaf senescence in soybean plants?

A3: During pod development in soybean plants, a process linked to leaf senescence, the levels of zeatin riboside, zeatin, dihydrozeatin, and dihydrozeatin riboside in the xylem sap decrease significantly. This decline in cytokinin levels is thought to be a contributing factor to leaf senescence. []

Q4: Can the removal of pods from soybean plants impact cytokinin levels and leaf senescence?

A4: Yes, removing the pods from soybean plants before late podfill can prevent leaf yellowing and delay senescence. This is accompanied by an increase in cytokinin levels in the xylem sap, particularly zeatin riboside and dihydrozeatin riboside, indicating their potential role in delaying senescence. []

Q5: How is zeatin riboside metabolized in plants?

A5: Zeatin riboside undergoes various metabolic transformations in plants. In soybean explants, it can be converted into zeatin nucleotide, which acts as a precursor for other metabolites. In leaves, major metabolites include adenine, adenosine, adenine nucleotides, and dihydrozeatin 7-glucoside. [, ]

Q6: Are there any specific organs or tissues in plants where zeatin riboside accumulates?

A7: Research suggests that zeatin riboside accumulates in specific plant tissues during different developmental stages. For instance, it has been identified as a major cytokinin in the xylem sap of tobacco plants and developing fruits of Lupinus albus. [, ]

Q7: Can external factors influence zeatin riboside levels in plants?

A8: Yes, environmental factors can impact zeatin riboside levels. For instance, in wheat ears grown in liquid culture, limited sucrose supply led to an increase in abscisic acid levels but did not affect zeatin/zeatin riboside levels. [] In another study, exposure of rye plants to low temperatures (2°C) led to a decrease in trans-zeatin and trans-zeatin riboside in roots but an increase in shoots under short-term stress. []

Q8: What is the significance of zeatin riboside in plant tissue culture?

A9: Zeatin riboside is frequently used in plant tissue culture media to promote shoot organogenesis. Studies on highbush blueberry [, ] and Solanum americanum [] leaf explants highlight the effectiveness of zeatin riboside in inducing shoot formation.

Q9: Can the combination of zeatin riboside with other plant growth regulators enhance its effects in tissue culture?

A10: Yes, combining zeatin riboside with other plant growth regulators can significantly impact shoot organogenesis. Studies show that using zeatin riboside in conjunction with thidiazuron (TDZ) and 1-naphthalene acetic acid (NAA) can greatly improve shoot regeneration efficiency in highbush blueberry. [, ] Similarly, combining it with 2,4-D can improve pollen callus induction in barley anther culture. []

Q10: Does the concentration of zeatin riboside in the culture medium influence plant regeneration?

A11: Yes, the concentration of zeatin riboside plays a crucial role in plant regeneration. In highbush blueberry, 1 µM TDZ was found to be more effective for shoot production compared to 0.5 µM TDZ or 20 µM zeatin riboside. [] In potato, MS media supplemented with 4 mg/L to 5 mg/L zeatin riboside showed optimal performance for in vitro direct regeneration from nodal explants. []

Q11: What are the potential applications of understanding zeatin riboside's role in plant development?

A11: A deeper understanding of zeatin riboside can be leveraged for various agricultural applications, including:

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.